Diethyl 2,3,5,6-tetrabromo-2,6-dimethyl-4-phenylpiperidine-3,5-dicarboxylate
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Overview
Description
DIETHYL 2,3,5,6-TETRABROMO-2,6-DIMETHYL-4-PHENYL-3,5-PIPERIDINEDICARBOXYLATE: is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms, methyl groups, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DIETHYL 2,3,5,6-TETRABROMO-2,6-DIMETHYL-4-PHENYL-3,5-PIPERIDINEDICARBOXYLATE typically involves the bromination of precursor compounds. The process often starts with the bromination of p-xylene, followed by further functionalization to introduce the piperidine ring and ester groups. The reaction conditions usually involve the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, followed by purification steps such as crystallization, filtration, and washing to obtain the pure product. The use of automated reactors and precise control of reaction parameters is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: DIETHYL 2,3,5,6-TETRABROMO-2,6-DIMETHYL-4-PHENYL-3,5-PIPERIDINEDICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of ester groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, DIETHYL 2,3,5,6-TETRABROMO-2,6-DIMETHYL-4-PHENYL-3,5-PIPERIDINEDICARBOXYLATE is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions .
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies. It can be used to probe enzyme activities and study protein-ligand interactions .
Medicine: Its ability to undergo various chemical modifications makes it a candidate for designing new therapeutic agents .
Industry: Industrially, DIETHYL 2,3,5,6-TETRABROMO-2,6-DIMETHYL-4-PHENYL-3,5-PIPERIDINEDICARBOXYLATE is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in manufacturing processes .
Mechanism of Action
The mechanism of action of DIETHYL 2,3,5,6-TETRABROMO-2,6-DIMETHYL-4-PHENYL-3,5-PIPERIDINEDICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atoms and ester groups play a crucial role in its binding affinity and reactivity. It can inhibit or activate specific pathways by forming stable complexes with target molecules .
Comparison with Similar Compounds
- 2,3,5,6-Tetrabromo-p-xylene
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
- Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness: DIETHYL 2,3,5,6-TETRABROMO-2,6-DIMETHYL-4-PHENYL-3,5-PIPERIDINEDICARBOXYLATE is unique due to its combination of bromine atoms, methyl groups, and a phenyl ring, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties .
Properties
Molecular Formula |
C19H23Br4NO4 |
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Molecular Weight |
649.0 g/mol |
IUPAC Name |
diethyl 2,3,5,6-tetrabromo-2,6-dimethyl-4-phenylpiperidine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H23Br4NO4/c1-5-27-14(25)18(22)13(12-10-8-7-9-11-12)19(23,15(26)28-6-2)17(4,21)24-16(18,3)20/h7-11,13,24H,5-6H2,1-4H3 |
InChI Key |
CPKBQOWOKDFJPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(C(C(NC1(C)Br)(C)Br)(C(=O)OCC)Br)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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